2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms, making it highly stable and resistant to degradation. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving a suitable precursor, such as a tetrafluorinated alkene.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group is introduced via a nucleophilic substitution reaction, where an amine group replaces a leaving group on the cyclobutyl ring.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated cyclobutyl ring enhances its stability and resistance to metabolic degradation, allowing it to exert prolonged effects. The ethan-1-amine group may interact with biological receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,3,3-tetrafluorocyclobutyl)ethanol
- 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid
- 2-(2,2,3,3-tetrafluorocyclobutyl)methanol
Uniqueness
Compared to similar compounds, 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride is unique due to its amine group, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride involves the reaction of 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine with hydrochloric acid.", "Starting Materials": [ "2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine to a flask", "Slowly add hydrochloric acid to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the precipitate and wash with cold water", "Dry the product under vacuum to obtain 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride" ] } | |
CAS No. |
2758002-58-1 |
Molecular Formula |
C6H10ClF4N |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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